Etoricoxib Impurity 12 arises during the synthetic processes aimed at producing Etoricoxib. The synthesis involves several chemical reactions, including cyclization, acylation, and cyanogenation, which can lead to unintended byproducts like this impurity . Understanding its formation is crucial for improving synthetic methods and ensuring high-quality pharmaceutical products.
The synthesis of Etoricoxib Impurity 12 is closely tied to the synthetic routes used for Etoricoxib itself. Common methods include:
The synthesis typically includes several reaction steps:
Etoricoxib Impurity 12 has a complex molecular structure that resembles other non-steroidal anti-inflammatory drugs. Its structural features include:
Etoricoxib Impurity 12 can participate in various chemical reactions depending on its functional groups. Key reactions include:
The reactions typically involve:
While Etoricoxib Impurity 12 does not have a therapeutic mechanism of action itself, understanding the mechanism of action of its parent compound, Etoricoxib, provides context:
The presence of impurities like Etoricoxib Impurity 12 can potentially alter the pharmacokinetics and pharmacodynamics of the active drug if not adequately controlled.
Etoricoxib Impurity 12 exhibits various physical and chemical properties relevant to its behavior in pharmaceutical formulations:
Etoricoxib Impurity 12 has significant applications in various scientific fields:
Etoricoxib is a second-generation nonsteroidal anti-inflammatory drug (NSAID) with high selectivity for cyclooxygenase-2 (COX-2). Its mechanism involves inhibition of prostaglandin synthesis at inflammatory sites while sparing constitutive COX-1 activity. With an estimated selectivity ratio of 106-fold for COX-2 over COX-1, etoricoxib demonstrates superior enzymatic specificity compared to earlier COX-2 inhibitors like celecoxib or rofecoxib [1] [5] [6]. This pharmacological profile enables its clinical use in managing osteoarthritis, rheumatoid arthritis, acute gouty arthritis, ankylosing spondylitis, and chronic low back pain, where inflammation-mediated pain requires targeted intervention [3] [5]. The drug's molecular structure (5-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)pyridine; C18H15ClN2O2S) provides the foundation for its binding affinity to the COX-2 active site while contributing to its extended plasma half-life of approximately 22 hours, permitting once-daily dosing [5] [8].
Table 1: Molecular Properties of Etoricoxib and Impurity 12
Property | Etoricoxib | Impurity 12 |
---|---|---|
Chemical Name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)pyridine | 6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine |
Molecular Formula | C18H15ClN2O2S | C21H16ClN3O2S |
CAS Registry Number | 202409-33-4 | 646459-41-8 |
Molecular Weight (g/mol) | 358.84 | 409.90 |
Primary Pharmacological Role | Selective COX-2 inhibition | No known therapeutic activity |
Pharmaceutical impurities are chemically defined entities that arise during synthesis, manufacturing, or storage of active pharmaceutical ingredients (APIs). Global regulatory agencies, including the U.S. FDA and European EMA, enforce stringent controls on impurities through guidelines such as ICH Q3A(R2) and Q3B(R2). These regulations mandate identification, quantification, and toxicological evaluation of impurities present above threshold levels (typically >0.10%) in drug substances and products [5] [7] [8]. For etoricoxib, impurities like Etoricoxib Impurity 12 require thorough characterization due to potential impacts on drug safety and efficacy. Though not approved in the United States due to cardiovascular risk concerns, etoricoxib is marketed in over 60 countries under brand names including Arcoxia® and Tauxib®, where impurity profiling remains essential for quality assurance [3] [5]. Regulatory submissions for generic versions (e.g., Xumer® 90 mg) must include comprehensive impurity datasets demonstrating equivalence to reference products through advanced analytical techniques like UPLC-MS/MS [8].
Etoricoxib impurities are systematically categorized based on origin: process-related impurities emerge during synthesis, while degradation products form under storage or stress conditions. Etoricoxib Impurity 12 (6-chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)-1,8-naphthyridine; CAS 646459-41-8) is classified as a process-related intermediate [2] [3] [7]. It arises during the coupling reaction between halogenated pyridine precursors and 4-(methylsulfonyl)phenylboronic acid, where incomplete purification leads to residual presence [2] [7]. Structurally, it differs from the API through its 1,8-naphthyridine core—a bicyclic heteroaromatic system—versus the bipyridine scaffold of etoricoxib [2] [4].
Table 2: Classification of Representative Etoricoxib Impurities
Impurity Type | Representative Examples | Primary Source |
---|---|---|
Process-Related | Etoricoxib Impurity 12 (CAS 646459-41-8) | Synthetic intermediates |
Desmethyl Etoricoxib (CAS 202409-31-2) | Incomplete methylation | |
Degradation Products | Etoricoxib N-Oxide (CAS 325855-74-1) | Oxidative stress |
Sulfonamide derivatives | Hydrolytic cleavage | |
Starting Materials | Methyl 6-methylpyridine-3-carboxylate (CAS 5470-70-2) | Residual reactants |
Degradation impurities, conversely, form post-synthesis through pathways including:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4